molecular formula C20H19NO5S B2581001 METHYL 2-(7-METHOXY-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 921554-51-0

METHYL 2-(7-METHOXY-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2581001
CAS No.: 921554-51-0
M. Wt: 385.43
InChI Key: XJYBEBXDCWLQSA-UHFFFAOYSA-N
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Description

METHYL 2-(7-METHOXY-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a structurally complex heterocyclic compound featuring a fused tetrahydrobenzothiophene core substituted with a methyl ester group at the 3-position and a 7-methoxybenzofuran-2-amido moiety at the 2-position. The methyl ester enhances solubility, while the amide linkage and methoxy group may influence target binding or metabolic stability .

Properties

IUPAC Name

methyl 2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-24-13-8-5-6-11-10-14(26-17(11)13)18(22)21-19-16(20(23)25-2)12-7-3-4-9-15(12)27-19/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYBEBXDCWLQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(7-METHOXY-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include methoxybenzofuran, benzothiophene derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(7-METHOXY-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

METHYL 2-(7-METHOXY-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 2-(7-METHOXY-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzofuran and benzothiophene cores enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Key Observations:

  • Fluorine substituents in enhance lipophilicity and block metabolic oxidation sites, a feature absent in the target compound .

Pharmacokinetic and Physicochemical Properties

While quantitative data (e.g., logP, solubility) for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Solubility : The methyl ester in the target compound and likely improves aqueous solubility compared to ethyl esters (e.g., ), though this depends on additional polar groups.
  • Metabolic Stability : The absence of fluorine in the target compound may render it more susceptible to oxidative metabolism compared to , where fluorine atoms block common metabolic pathways .

Biological Activity

Methyl 2-(7-methoxy-1-benzofuran-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has attracted attention for its potential biological activities. This compound is characterized by its unique structural features, including a benzofuran moiety, a tetrahydro-benzothiophene core, and an amide functional group. The presence of methoxy groups enhances its lipophilicity, which may improve its bioavailability and interaction with various biological targets.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Methyl 2 7 methoxy 1 benzofuran 2 amido 4 5 6 7 tetrahydro 1 benzothiophene 3 carboxylate\text{Methyl 2 7 methoxy 1 benzofuran 2 amido 4 5 6 7 tetrahydro 1 benzothiophene 3 carboxylate}

Key Structural Features

FeatureDescription
Benzofuran MoietyEnhances biological activity
Tetrahydro-BenzothiopheneImparts stability and potential reactivity
Amide Functional GroupContributes to pharmacological properties
Methoxy GroupIncreases lipophilicity and bioavailability

Anti-inflammatory Properties

Research indicates that compounds with similar structures have shown significant anti-inflammatory activity. For instance, thiophene-based compounds have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. A notable study demonstrated that certain thiophene derivatives exhibited IC50 values as low as 6.0 µM against LOX enzymes, suggesting potent anti-inflammatory effects .

The mechanisms through which these compounds exert their biological effects may include:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
  • Blocking of Mast Cell Degranulation : Certain derivatives have been reported to inhibit mast cell degranulation significantly, which is a critical step in the inflammatory response .

Study on Benzofuran Derivatives

A study focusing on benzofuran derivatives highlighted their potential in treating inflammation and cancer. The researchers synthesized various derivatives and assessed their biological activities through in vitro assays. One compound exhibited an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme . This suggests that this compound may share similar properties due to its structural components.

Comparative Analysis with Other Compounds

To further understand the biological activity of this compound, a comparison with other related compounds was made:

Compound NameBiological ActivityIC50 (µM)
Methyl 7-(7-methoxy-1-benzofuran-2-amido)Anti-inflammatory6.0
6-Hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamidesNF-kB inhibitionNot specified
1-Benzofuran-2-carboxylic acid derivativesAnti-inflammatoryNot specified

This table illustrates the diversity of biological activities among structurally similar compounds.

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